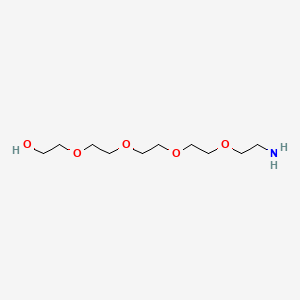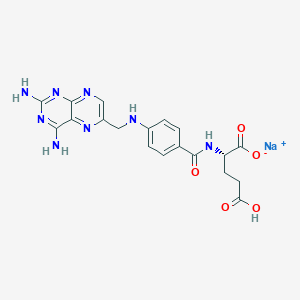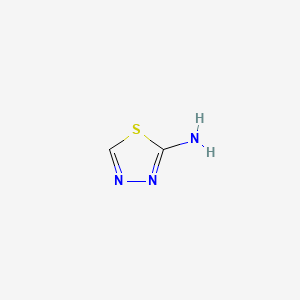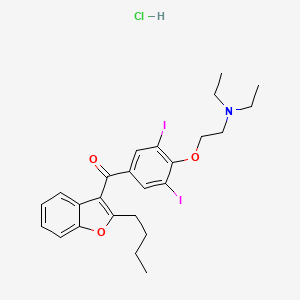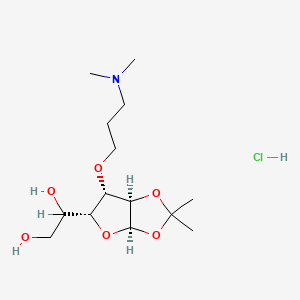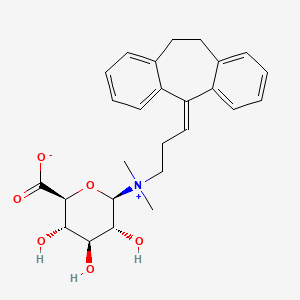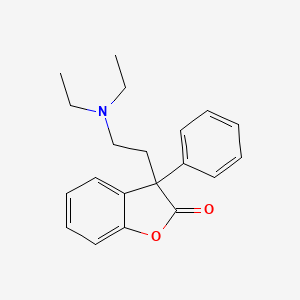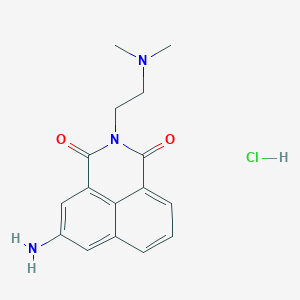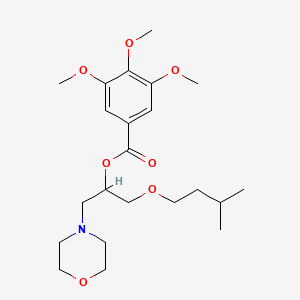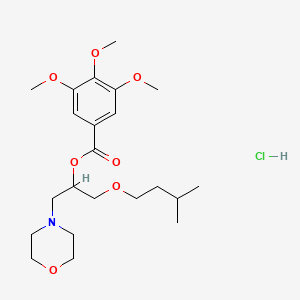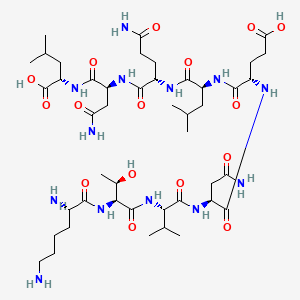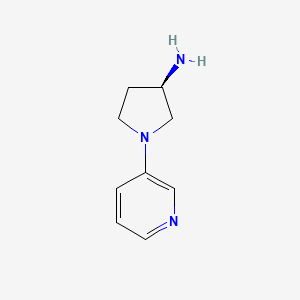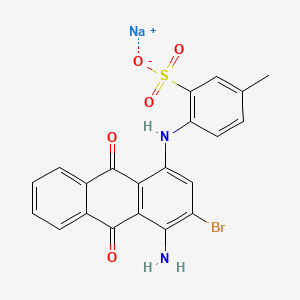
Sodium 6-((4-amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthryl)amino)toluene-3-sulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acid Blue 78 is blue dye.
Applications De Recherche Scientifique
Role in Ullmann Condensation Reaction
Sodium 6-((4-amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthryl)amino)toluene-3-sulphonate plays a role in the Ullmann condensation reaction. A study explored the reaction of this compound with nucleophilic reagents, focusing on the role of the copper catalyst in the reaction process. The research highlighted the importance of the hydroxide ion and the amine in the reaction mechanism, with a notable influence of metal reducing agents and pH on the distribution of the products (T. D. Tuong & M. Hida, 1974).
Application in Electrocoagulation for Effluent Treatment
This compound has been investigated in the context of treating industrial effluents through electrocoagulation using solar energy. It was used to remove specific dyes from synthesized and real effluents, with research focusing on optimizing various operating parameters like current density, anode type, and temperature (Azam Pirkarami et al., 2013).
Synthesis of Related Compounds
Research has also been conducted on the synthesis of related compounds. For instance, sodium 2-acylamino-2,6-dideoxy-d-glucopyranose-6-sulphonates were synthesized, which are structurally related to Sodium 6-((4-amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthryl)amino)toluene-3-sulphonate, demonstrating its relevance in the synthesis of complex organic compounds (J. Fernández-Bolaños et al., 1988).
Photolytic Studies
Photolytic studies involving similar compounds have been conducted, where irradiation with visible light in the presence of sodium sulphite or sulphide led to the formation of sodium 1-aminoanthraquinone-2-sulphonate and other related compounds. This research provides insights into the behavior of these compounds under specific light conditions (K. Hamilton et al., 1980).
Propriétés
Numéro CAS |
6424-75-5 |
|---|---|
Nom du produit |
Sodium 6-((4-amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthryl)amino)toluene-3-sulphonate |
Formule moléculaire |
C21H14BrN2NaO5S |
Poids moléculaire |
509.3 g/mol |
Nom IUPAC |
sodium;2-[(4-amino-3-bromo-9,10-dioxoanthracen-1-yl)amino]-5-methylbenzenesulfonate |
InChI |
InChI=1S/C21H15BrN2O5S.Na/c1-10-6-7-14(16(8-10)30(27,28)29)24-15-9-13(22)19(23)18-17(15)20(25)11-4-2-3-5-12(11)21(18)26;/h2-9,24H,23H2,1H3,(H,27,28,29);/q;+1/p-1 |
Clé InChI |
QVCCZAZTGUCIHD-UHFFFAOYSA-M |
SMILES isomérique |
CC1=CC(=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)Br)S(=O)(=O)[O-].[Na+] |
SMILES |
CC1=CC(=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)Br)S(=O)(=O)[O-].[Na+] |
SMILES canonique |
CC1=CC(=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)Br)S(=O)(=O)[O-].[Na+] |
Apparence |
Solid powder |
Autres numéros CAS |
6424-75-5 84843-15-2 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Acid Blue 78; Telon Blue BL; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



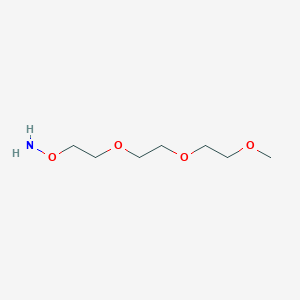
![2-[2-(2-Aminoethoxy)ethoxy]ethanol](/img/structure/B1665359.png)
